![molecular formula C28H24N2O2 B2492129 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide CAS No. 371218-16-5](/img/structure/B2492129.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide involves intricate organic synthesis techniques. For instance, Chen et al. (2013) demonstrated the synthesis of related N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one, highlighting the diversity and complexity in the synthesis of such compounds (Chen et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds often involves naphthalene and quinoline units, which contribute to their complex chemical behavior and biological activity. Malkova et al. (2014) discussed the synthesis and structural analysis of a related compound, emphasizing the significance of the molecular architecture in determining the chemical and physical properties of such molecules (Malkova et al., 2014).
Scientific Research Applications
Antiproliferative Activities
A study synthesized certain derivatives, including N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide, bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds were evaluated for their antiproliferative activities against various human cancer cell lines, such as nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. One compound, in particular, demonstrated significant antiproliferative activity, specifically against the nasopharyngeal carcinoma cell line NPC-TW01, by altering cell division and accumulating cells in the S phase in a time- and concentration-dependent manner. Remarkably, this compound exhibited specific cytotoxicity against the NPC-TW01 cell lines with no detectable cytotoxicity against peripheral blood mononuclear cells at concentrations up to 50 μM (I‐Li Chen et al., 2013).
Anticancer Agents
The tetrahydroisoquinoline moiety, found in biologically active molecules of either natural or synthetic origin, underscores the potential of derivatives as pharmaceutical agents. This research synthesized several analogs maintaining the tetrahydroisoquinoline moiety with modifications on the phenyl ring to explore their in vitro anticancer activity on breast cancer cell lines. The modifications aimed to introduce groups with various electronic, steric, and lipophilic properties, demonstrating the potential of these compounds as novel and safer anticancer drugs (K. Redda et al., 2010).
Oxidation Reactions and Molecular Structure
A study focused on the synthesis and oxidation reactions of compounds related to the query compound, emphasizing their molecular structure. The research illustrates the chemical versatility and potential applications of these compounds in furthering our understanding of their chemical properties and reactions (A. V. Malkova et al., 2014).
Photophysical Properties and Electronic Behavior
Research on the photophysical properties and electronic behavior of similar compounds sheds light on their potential applications in materials science, particularly in the development of new materials with specific optical properties. These studies not only contribute to our understanding of the fundamental properties of these compounds but also open avenues for their application in new technologies (Wei Wei et al., 2016).
Electron Acceptors in Photovoltaic Devices
Another application area is in the development of solution-processable non-fullerene electron acceptors for bulk-heterojunction photovoltaic devices. The combination of naphthalenediimide and benzoisoquinoline-dione functionalities in novel chromophores has shown promising results, enhancing the power conversion efficiency of photovoltaic devices. This research highlights the potential of such compounds in the renewable energy sector (Doli Srivani et al., 2017).
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c31-27(19-22-12-6-11-20-8-4-5-14-25(20)22)29-24-15-16-26-23(18-24)13-7-17-30(26)28(32)21-9-2-1-3-10-21/h1-6,8-12,14-16,18H,7,13,17,19H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUPYDFVUCIEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide |
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